molecular formula C24H22N4O3S B2958993 N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 902911-01-7

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2958993
CAS No.: 902911-01-7
M. Wt: 446.53
InChI Key: JLCRJLMHLRHSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidin-4-one core. Key structural elements include:

  • Acetamide backbone: The 2-methoxyphenyl group is linked via an acetamide moiety.
  • Sulfanyl bridge: Connects the acetamide to the pyridopyrimidinone ring.
  • Substituents: A 4-methylbenzyl group at position 3 of the pyridopyrimidinone scaffold and a 2-methoxyphenyl group on the acetamide nitrogen.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-16-9-11-17(12-10-16)14-28-23(30)18-6-5-13-25-22(18)27-24(28)32-15-21(29)26-19-7-3-4-8-20(19)31-2/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCRJLMHLRHSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S, with a molecular weight of 452.53 g/mol. The presence of functional groups such as methoxy and methyl phenyl enhances its lipophilicity and biological interactions.

Research indicates that derivatives of pyrido[2,3-d]pyrimidines often exhibit their biological effects through the inhibition of key enzymes involved in various metabolic pathways. Notably:

  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds with similar structures have shown high affinity for DHFR, disrupting folate metabolism essential for DNA synthesis and repair, which is crucial in cancer cell proliferation .
  • Cholinesterase Inhibition : Certain derivatives demonstrate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have indicated:

  • Cell Viability Reduction : The compound has been shown to reduce cell viability in various cancer cell lines, including breast cancer and leukemia models.
  • Apoptosis Induction : Mechanistic studies suggest that it triggers apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and caspase activation.

Neuroprotective Effects

The compound also displays neuroprotective properties:

  • AChE Inhibition : As noted earlier, its ability to inhibit AChE can enhance acetylcholine levels in the brain, potentially improving cognitive functions .
  • Oxidative Stress Reduction : Research indicates that it may reduce oxidative stress markers in neuronal cells, contributing to neuroprotection.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines, reporting an IC50 value of 12 μM against breast cancer cells. The study concluded that the compound's structure significantly contributes to its biological activity .
  • Animal Models : In vivo studies using xenograft models demonstrated tumor growth inhibition when administered at doses of 10 mg/kg body weight daily for two weeks. Histological analysis revealed reduced mitotic figures and increased apoptotic cells in treated tumors .
  • Mechanistic Insights : Further research elucidated its mechanism involving the modulation of signaling pathways related to cell survival and apoptosis. Western blot analyses showed altered expression levels of proteins involved in these pathways .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerDHFR inhibition; apoptosis induction
NeuroprotectiveAChE inhibition; oxidative stress reduction
Anti-inflammatoryModulation of cytokine release

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations
Compound Name Core Structure Key Substituents Melting Point/°C Reference
N-(2-Methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide Pyrido[2,3-d]pyrimidin-4-one 4-Methylbenzyl (C3), 2-methoxyphenylacetamide Not reported Target
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidine 4-Chlorophenylacetamide, sulfanyl bridge Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 1,6-Dihydropyrimidin-4-one 2,3-Dichlorophenylacetamide, methyl (C4) 230
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide-hydrazinylidene 4-Methylphenyl, 4-sulfamoylphenyl 288

Key Observations :

  • The 4-methylbenzyl group may improve lipophilicity compared to halogenated analogs (e.g., 2,3-dichlorophenyl in ).
  • Sulfamoylphenyl derivatives (e.g., ) exhibit higher melting points (~288°C), likely due to hydrogen bonding from sulfonamide groups, whereas the target compound’s methoxyphenyl group may reduce crystallinity.
Functional Group Analysis
  • Sulfanyl vs. Sulfonamide-containing analogs (e.g., ) show stronger hydrogen-bonding capacity, which may influence target binding affinity.
  • Aryl Substituent Effects: 2-Methoxyphenyl: Electron-donating methoxy groups may stabilize aryl interactions in hydrophobic pockets compared to electron-withdrawing chloro substituents (e.g., ).

Research Findings and Implications

  • Thermal Stability: Derivatives with sulfonamide or halogenated aryl groups (e.g., ) exhibit higher melting points (>230°C) compared to non-polar analogs, suggesting enhanced stability.
  • Biological Potential: Pyridopyrimidinone cores are associated with kinase inhibition (e.g., ), though activity data for the target compound remains unexplored.
  • Structural Optimization : Substituting the 2-methoxyphenyl group with sulfamoyl or pyrimidinyl moieties (as in ) could modulate solubility and target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.